molecular formula C21H15N3O4S B3552748 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B3552748
M. Wt: 405.4 g/mol
InChI Key: PYCXDVDPSMHHCG-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound featuring a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of various diseases due to its biological activity.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems, leading to its biological effects. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide

  • N-(1,3-benzothiazol-2-yl)methanesulfonamide

Uniqueness: N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific structural features, including the presence of the nitrophenoxy group, which differentiates it from other benzothiazole derivatives.

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and applications in medicine, chemistry, and industry.

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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c25-20(13-28-17-10-8-16(9-11-17)24(26)27)22-15-5-3-4-14(12-15)21-23-18-6-1-2-7-19(18)29-21/h1-12H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCXDVDPSMHHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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